An In-Depth Technical Guide to Methyl 4-acryloyl-benzoate: A Prospective Analysis
An In-Depth Technical Guide to Methyl 4-acryloyl-benzoate: A Prospective Analysis
Foreword: Methyl 4-acryloyl-benzoate is a specialized monomer that is not extensively documented in publicly available chemical literature. This guide, therefore, serves as a prospective analysis, leveraging established principles of organic chemistry and polymer science to detail its predicted properties, synthesis, and potential applications. The methodologies and data presented are grounded in authoritative knowledge of analogous, well-characterized compounds, providing a robust framework for researchers, scientists, and drug development professionals interested in this novel molecule.
Introduction: A Bifunctional Monomer with Untapped Potential
Methyl 4-acryloyl-benzoate is an intriguing organic compound possessing two key functional groups: a polymerizable acryloyl moiety and a methyl ester attached to a rigid benzene ring. This bifunctional architecture suggests its primary utility as a monomer for the synthesis of advanced polymers. The incorporation of the benzoate group into a polyacrylate backbone is expected to impart unique thermal and mechanical properties, such as increased rigidity and a higher glass transition temperature, compared to conventional acrylates.
These characteristics make the resulting polymer, poly(methyl 4-acryloyl-benzoate), a promising candidate for applications in specialty coatings, high-performance adhesives, and as a component in functional copolymers for biomedical applications, including structured drug delivery systems.
Physicochemical and Spectroscopic Profile (Prospective)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Description | Justification |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C₁₁H₁₀O₃ | Derived from chemical structure. |
| Molecular Weight | 190.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Similar to other aromatic esters and acids like Methyl 4-acetylbenzoate. |
| Melting Point | > 80 °C | The rigid aromatic structure and polar groups suggest a relatively high melting point, likely higher than related, more flexible molecules. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, Methanol); Insoluble in water. | Based on the properties of similar aromatic esters.[1] |
Predicted Spectroscopic Data
The proton NMR spectrum is expected to be highly characteristic.
-
Aromatic Protons: Two sets of doublets between δ 7.5-8.5 ppm, typical for a 1,4-disubstituted benzene ring.
-
Acryloyl Protons: A classic AMX spin system between δ 6.0-7.0 ppm. The three vinyl protons will appear as distinct doublets of doublets, a key indicator of the acryloyl group's presence. This pattern is analogous to that seen in Methyl 4-vinylbenzoate.[2]
-
Methyl Protons: A sharp singlet around δ 3.9 ppm corresponding to the methyl ester protons.
Key expected chemical shifts include:
-
Ester Carbonyl: ~166 ppm.
-
Ketone Carbonyl (Acryloyl): ~195 ppm.
-
Aromatic Carbons: Multiple signals between 125-140 ppm.
-
Vinyl Carbons: Two signals between 128-138 ppm.
-
Methyl Carbon: ~52 ppm.
The IR spectrum should prominently display absorptions for its key functional groups.
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹, characteristic for aromatic esters.[3]
-
C=O Stretch (α,β-unsaturated ketone): A strong peak around 1670-1680 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity peak around 1630 cm⁻¹.
-
C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-H Bending (para-disubstituted ring): A characteristic absorption around 800-850 cm⁻¹.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 159) and the loss of the entire methyl ester group (-COOCH₃, m/z = 131).
Proposed Synthesis Pathway
A robust and logical synthetic route to Methyl 4-acryloyl-benzoate can be designed from readily available starting materials. The proposed pathway involves the initial synthesis of 4-acetylbenzoic acid, its esterification, and subsequent functional group manipulation to introduce the vinyl moiety.
Experimental Protocols (Prospective)
This procedure is based on the well-established oxidation of a benzylic methyl group.
-
To a stirred solution of 4-methylacetophenone and a catalytic amount of anhydrous zinc chloride in water, slowly add potassium permanganate (KMnO₄) in portions.[4]
-
Maintain the reaction temperature between 48-55 °C during the addition.
-
After the addition is complete, continue stirring at 40-45 °C for 1.5 hours to ensure complete oxidation.[4]
-
Cool the reaction mixture and filter to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with a strong acid (e.g., HCl) to a pH of 1-2, which will precipitate the 4-acetylbenzoic acid product.[5]
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from acetic acid can be performed for further purification.[4]
Causality: The methyl group is selectively oxidized over the acetyl methyl group due to its benzylic position, which is more susceptible to oxidation by strong agents like KMnO₄. Zinc chloride acts as a catalyst to facilitate the reaction.
This is a standard acid-catalyzed esterification.
-
Dissolve 4-acetylbenzoic acid in a large excess of methanol.[6]
-
Add a catalytic amount of concentrated sulfuric acid slowly while cooling the mixture in an ice bath.[1]
-
Heat the resulting mixture to reflux (approx. 70 °C) for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product. Purification can be achieved via recrystallization or column chromatography.
Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
This step introduces a leaving group necessary for the subsequent elimination reaction.
-
Dissolve Methyl 4-acetylbenzoate in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bromo-intermediate.
Causality: This is a free-radical halogenation. The initiator generates bromine radicals from NBS, which selectively abstract a proton from the α-carbon of the acetyl group to form a resonance-stabilized enolate radical. This radical then reacts with Br₂ (formed in situ) to yield the α-brominated product.
This final step forms the target α,β-unsaturated system.
-
Dissolve the crude Methyl 4-(2-bromoacetyl)benzoate from the previous step in a polar aprotic solvent such as Tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Quench the reaction with a dilute acid wash (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Methyl 4-acryloyl-benzoate, using silica gel column chromatography.
Causality: DBU is a sterically hindered, non-nucleophilic base that is ideal for promoting E2 elimination reactions. It abstracts the remaining α-proton, leading to the elimination of HBr and the formation of the carbon-carbon double bond of the acryloyl group, without competing substitution reactions.
Reactivity and Polymerization
The primary site of reactivity in Methyl 4-acryloyl-benzoate is the acryloyl group. The carbon-carbon double bond is electron-deficient due to conjugation with the carbonyl group, making it highly susceptible to two main reaction types:
-
Michael Addition: Nucleophiles can add to the β-carbon of the double bond.
-
Polymerization: The double bond can undergo rapid polymerization, most commonly via a free-radical mechanism.
Protocol: Free-Radical Polymerization
-
Dissolve Methyl 4-acryloyl-benzoate monomer in a suitable anhydrous solvent (e.g., toluene or THF) in a flask equipped with a condenser and nitrogen inlet.
-
Add a free-radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer).
-
De-gas the solution by bubbling nitrogen through it for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to initiate the decomposition of the initiator and begin polymerization.
-
Maintain the reaction for several hours. The progress can be monitored by observing the increase in viscosity of the solution.
-
After the desired time, cool the reaction and precipitate the polymer by pouring the solution into a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated poly(methyl 4-acryloyl-benzoate) by filtration and dry under vacuum.
Potential Applications in Research and Development
The unique structure of poly(methyl 4-acryloyl-benzoate) suggests its use in several advanced applications, drawing parallels from the well-established field of acrylate and methacrylate polymers.
-
Specialty Polymers and Coatings: The rigid aromatic backbone would likely result in a polymer with high thermal stability and hardness. This makes it a candidate for formulating scratch-resistant coatings, specialty lacquers, and durable paints.[7]
-
Advanced Adhesives: As a comonomer, it could be used to increase the shear strength and service temperature of pressure-sensitive adhesives.
-
Drug Delivery Systems: Acrylate-based polymers are widely used in the pharmaceutical industry.[8] Copolymers containing Methyl 4-acryloyl-benzoate could be synthesized to create amphiphilic materials capable of forming micelles or nanoparticles for controlled drug release. The ester linkage provides a potential site for hydrolytic degradation, which can be tuned for drug release kinetics.
Safety and Handling
As Methyl 4-acryloyl-benzoate is a reactive acrylate monomer, it must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes, as acrylates can be irritants and potential sensitizers.
-
Storage: Store in a cool, dry, dark place, tightly sealed to prevent premature polymerization. It is advisable to store it with a polymerization inhibitor if it is to be kept for an extended period.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
References
-
[1] BenchChem. (2025). 4-Acetylbenzoic Acid: A Versatile Building Block in Organic Synthesis. Retrieved from BenchChem website.
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate.
-
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
-
[10] ChemicalBook. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum. Retrieved from ChemicalBook website.
-
Sigma-Aldrich. Methyl 4-acetylbenzoate 98%. Retrieved from Sigma-Aldrich website.
-
[5] ChemicalBook. 4-Acetylbenzoic acid synthesis. Retrieved from ChemicalBook website.
-
[6] PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. Retrieved from PrepChem.com.
-
[9] Fisher Scientific. (2023, September 27). SAFETY DATA SHEET: Methyl 4-formylbenzoate.
-
[11] BLDpharm. (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate. Retrieved from BLDpharm website.
-
[12] PubChem. Methyl 4-(acetylamino)benzoate. Retrieved from National Institutes of Health website.
-
[13] Royal Society of Chemistry. Supporting Information for ....
-
[14] MedChemExpress. 4-Acetylbenzoic acid. Retrieved from MedChemExpress website.
-
[15] AiFChem. (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate. Retrieved from AiFChem website.
-
[4] Google Patents. (2012). CN102701965A - Preparation method of 4-acetylbenzoic acid.
-
[2] Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
-
[16] Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.
-
[17] Alfa Chemistry. CAS 114431-72-0 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester. Retrieved from Alfa Chemistry website.
-
[18] Fisher Scientific. SAFETY DATA SHEET: Methyl 4-aminobenzoate.
-
[19] Google Patents. (2019). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
-
[20] Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
[21] MolCore. (E)-methyl4-(3-(dimethylamino)acryloyl)benzoate. Retrieved from MolCore website.
-
[22] Maksons Fine Chem Pvt. Ltd. 4-Acetybenzoic acid. Retrieved from Maksons Fine Chem Pvt. Ltd. website.
-
[23] Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
-
[24] ResearchGate. (2024, October 11). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates.
-
[25] Google Patents. (2016). WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor.
-
[26] Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
[27] Google Patents. US3458561A - Esterification of acrylic acid.
-
[28] Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from Organic Chemistry Portal website.
-
[29] EBSCO. (2024, August 16). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA).
-
[30] DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
-
[3] NIST. Benzoic acid, 4-methyl-, methyl ester. Retrieved from the NIST WebBook.
-
[31] Books. (2014, May 7). CHAPTER 1: Polymerization of Phosphorus-Containing (Meth)acrylate Monomers.
-
[32] ResearchGate. Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate.
-
[33] PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from National Institutes of Health website.
-
[34] ResearchGate. Figure S5. 1 H NMR spectrum of compound....
-
[35] PubChem. Methyl 4-Formylbenzoate. Retrieved from National Institutes of Health website.
-
[36] EBSCO. Poly(methyl methacrylate).
-
[7] EPRUI. (2019, November 3). PMMA Application.
-
[8] IvyPanda. (2024, August 8). Poly(Methyl Acrylate) Use in the Medical Industry Research Paper.
-
[37] MDPI. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 4. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 5. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. nanoparticles-microspheres.com [nanoparticles-microspheres.com]
- 8. ivypanda.com [ivypanda.com]
- 9. fishersci.dk [fishersci.dk]
- 10. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]
- 11. 114431-72-0|(E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate|BLD Pharm [bldpharm.com]
- 12. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 114431-72-0 | (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate - AiFChem [aifchem.com]
- 16. chemos.de [chemos.de]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. fishersci.com [fishersci.com]
- 19. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 20. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 21. molcore.com [molcore.com]
- 22. 4-Acetybenzoic acid Manufacturer in Ankleshwar, 4-Acetybenzoic acid Supplier [maksons.co.in]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
- 25. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google Patents [patents.google.com]
- 26. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 27. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 28. Ester synthesis by esterification [organic-chemistry.org]
- 29. novusls.com [novusls.com]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. books.rsc.org [books.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. Poly(methyl methacrylate) | Environmental Sciences | Research Starters | EBSCO Research [ebsco.com]
- 37. mdpi.com [mdpi.com]
